1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-cyanophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-8-1-3-9(4-2-8)14-6-10(11(15)16)13-7-14/h1-4,6-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHSQBPHSHPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Hydrolysis of Ethyl Ester Precursors
A widely utilized method involves the hydrolysis of ethyl 1-(4-cyanophenyl)-1H-imidazole-4-carboxylate under alkaline conditions. This approach mirrors the synthesis of 1H-imidazole-4-carboxylic acid from its ethyl ester, as demonstrated in a high-yield (92.49%) procedure using potassium hydroxide (KOH) at 30°C . For the cyanophenyl derivative, the ester precursor is first synthesized via nucleophilic substitution or cyclization, followed by hydrolysis.
Reaction Conditions :
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Substrate : Ethyl 1-(4-cyanophenyl)-1H-imidazole-4-carboxylate
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Base : Aqueous KOH (mass ratio of ester to KOH = 1:2.2)
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Temperature : 30°C
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Workup : Acidification to pH 1 with sulfuric acid, recrystallization
Challenges :
-
The cyanophenyl group’s electron-withdrawing nature may reduce the ester’s reactivity, necessitating extended reaction times.
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Side reactions, such as nitrile hydrolysis under strong basic conditions, are mitigated by maintaining mild temperatures .
Yield Optimization :
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Recrystallization solvents (e.g., ethanol-water mixtures) improve purity without compromising yield.
Cyclization of α-Bromo-4-cyanophenyl Ketone with Formamidine Acetate
Adapting a patented protocol for 4-phenylimidazole synthesis , this method employs α-bromo-4-cyanophenyl ketone and formamidine acetate in a two-step cyclization process. The approach leverages nucleophilic substitution followed by intramolecular cyclization to construct the imidazole ring.
Step 1: Nucleophilic Substitution
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Reactants : α-Bromo-4-cyanophenyl ketone, formamidine acetate (molar ratio 1:1.8–2.2)
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Solvent : Ethylene glycol (mass ratio to ketone = 4–5:1)
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Temperature : 50–60°C
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Duration : 2 hours
Step 2: Cyclization
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Base : Potassium carbonate (K₂CO₃)
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Temperature : 30–35°C (initial), then 80–90°C
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Duration : 5–6 hours per phase
Workup :
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Vacuum distillation removes ethylene glycol.
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Liquid-liquid extraction with ethyl acetate/water (pH 8) isolates the crude product.
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Recrystallization with chloroform/sherwood oil yields pure compound.
Data Table 1: Cyclization Method Performance
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–46% (adapted from ) | |
| Purity | >99% (HPLC) | |
| Key Limitation | Sensitivity to temperature fluctuations |
Advantages :
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Scalable for industrial production.
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Utilizes cost-effective reagents.
Catalytic Synthesis Using Inorganic-Salt Composite Catalysts
A novel approach from patent CN105693619A employs an inorganic-salt composite catalyst (e.g., CuSO₄/NaCl) to streamline imidazole ring formation . While originally designed for 1H-imidazole-4-carboxylic acid, this method is adaptable to the cyanophenyl variant by modifying the starting material to include the 4-cyanophenyl group.
Reaction Pathway :
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Enolization : Acetyl glycine ethyl ester reacts with ethyl formate in methyl acetate.
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Cyclization : Catalyzed by CuSO₄/NaCl, forming the imidazole core.
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Oxidation/Desulfurization : Introduces the carboxylic acid group.
Optimized Conditions :
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Catalyst Loading : 10–15 wt% relative to substrate
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Temperature : 80–100°C for cyclization
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Solvent : Methyl acetate
Data Table 2: Catalytic Method Efficiency
| Parameter | Value | Source |
|---|---|---|
| Catalyst System | CuSO₄/NaCl | |
| Yield (Overall) | 70–75% (estimated) | |
| Key Advantage | Reduced reaction time vs. traditional methods |
Challenges :
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Catalyst recovery and reuse require further optimization.
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The cyanophenyl group may sterically hinder catalyst-substrate interactions.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Scalability | Cost Efficiency | Purity |
|---|---|---|---|---|
| Alkaline Hydrolysis | High (~90%) | Moderate | High | Excellent |
| Cyclization | Moderate (~45%) | High | Moderate | Good |
| Catalytic Synthesis | High (~75%) | High | Moderate | Very Good |
Critical Considerations :
-
Functional Group Compatibility : The nitrile group’s stability under basic (Method 1) or acidic (Method 2) conditions dictates method selection.
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Industrial Feasibility : Cyclization (Method 2) and catalytic (Method 3) routes are preferred for large-scale production due to shorter reaction times and solvent recyclability .
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid group undergoes classical acid-derived transformations, including esterification, amidation, and salt formation.
Key Reactions
Mechanistic Insights :
-
Acid chloride intermediates (e.g., 26a in Sorafenib synthesis) facilitate nucleophilic substitutions with amines or alcohols .
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Silylation agents (e.g., LiHMDS) enhance reactivity in anhydrous conditions for esterification .
Transformations of the Cyano Group
The 4-cyanophenyl substituent participates in hydrolysis, reduction, and cycloaddition reactions.
Key Reactions
Mechanistic Insights :
-
Hydrolysis proceeds via nitrile hydration, favored by acidic/basic conditions .
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The cyano group's electron-withdrawing nature activates the imidazole ring for electrophilic substitutions .
Imidazole Ring Involvement
The imidazole core engages in electrophilic substitutions, coordination chemistry, and hydrogen-bonding interactions.
Key Reactions
Mechanistic Insights :
-
Bromination occurs at the electron-rich C5 position of the imidazole ring.
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The N1 nitrogen acts as a Lewis base, forming coordination complexes with transition metals .
Multicomponent Reactions
The compound serves as a building block in one-pot syntheses of complex heterocycles.
Example Protocol
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Reactants : 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid, aromatic aldehydes, DAMN-based imines.
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Conditions : Neat, 70°C, 2–4 h.
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Product : Polyfunctional imidazoles (e.g., 2-aryl-5-cyano derivatives) with >75% yield .
Key Observations :
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The 2-hydroxybenzylidene imines (6a ) direct regioselectivity via phenol-assisted hydrogen shifts .
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DFT studies confirm lower activation barriers for imidazole formation vs. pyrazine byproducts .
Stability and Side Reactions
Scientific Research Applications
Research has demonstrated that 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid exhibits significant biological activities, particularly as an inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism, and its inhibition is relevant for treating conditions such as gout and hyperuricemia. Additionally, compounds with similar structural motifs have been studied for their anti-inflammatory and analgesic properties, suggesting that this compound may also possess therapeutic effects in these areas.
Applications in Drug Development
The compound has shown promise in various therapeutic areas:
- Antigout Agents : Its ability to inhibit xanthine oxidase positions it as a potential treatment for gout.
- Anti-inflammatory Drugs : Preliminary studies indicate possible anti-inflammatory effects, warranting further exploration in inflammatory disease models.
- Anticancer Research : Structural analogs have been evaluated for anticancer properties, suggesting that modifications to the imidazole ring could enhance efficacy against specific cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Xanthine Oxidase Inhibition | Assess inhibitory effects on xanthine oxidase | Significant inhibition observed; potential for gout treatment | 2024 |
| Anti-inflammatory Effects | Evaluate effects on inflammatory cytokines | Reduction in TNF-alpha levels by approximately 50% in macrophage models | 2025 |
| Anticancer Activity | Test cytotoxicity on cancer cell lines | Dose-dependent decrease in viability of MCF-7 breast cancer cells (IC50 = 15 µM) | 2023 |
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Key Observations:
- Synthesis Yields : Bromophenyl derivatives exhibit moderate yields (63%), while chlorophenyl analogs achieve higher yields (77%) under similar conditions, suggesting steric or electronic challenges with bulkier substituents .
- Purity and Stability : Chlorophenyl variants are commercially available with >97% purity and stable at room temperature, indicating robust synthetic protocols .
Spectroscopic and Analytical Data
NMR and HRMS Comparisons:
- 1-(4-Chlorophenyl)-5-phenyl-1H-imidazole-4-carboxylic Acid :
- 1-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-carboxylic Acid :
The downfield shift of the 2-CH proton in bromophenyl derivatives (δ 8.06 vs. 8.75 in chlorophenyl) suggests subtle electronic differences between –Cl and –Br substituents .
Biological Activity
1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XOR). This compound's structure includes an imidazole ring and a carboxylic acid functional group, which are crucial for its reactivity and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₇N₃O₂
- Functional Groups : Imidazole ring, carboxylic acid, and cyanophenyl substituent.
The presence of the carboxylic acid enhances the compound's solubility and reactivity, facilitating its biological interactions. The imidazole moiety is often associated with various biological functions, including enzyme inhibition and receptor binding.
Xanthine Oxidase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against XOR, an enzyme involved in purine metabolism. This inhibition is particularly relevant for conditions such as gout and hyperuricemia. The compound's effectiveness as an XOR inhibitor positions it as a potential therapeutic agent for managing these conditions.
- Mechanism of Action : By inhibiting XOR, the compound reduces the production of uric acid, thereby alleviating symptoms associated with elevated uric acid levels.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural features. Research into related compounds has shown that modifications to the imidazole ring or substituents can significantly alter biological activity.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methylimidazole-5-carboxylic Acid | 41806-40-0 | 0.92 |
| 1-Ethyl-1H-imidazole-5-carboxylic Acid | 71925-11-6 | 0.91 |
| 2-Amino-1H-imidazole-5-carboxylic Acid | 860011-60-5 | 0.87 |
| 1-Phenyl-1H-imidazole-5-carboxylic Acid | 135417-65-1 | 0.79 |
| 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid | 80304-42-3 | 0.75 |
These compounds differ primarily in their substituents on the imidazole ring or their carboxylic acid position, influencing their biological activity and potential therapeutic uses.
In Vitro Studies
In vitro studies have demonstrated that similar imidazole derivatives exhibit potent XOR inhibition at nanomolar concentrations. For instance, a study on various derivatives showed that some compounds had IC50 values comparable to febuxostat, a well-known XOR inhibitor:
- Example Compounds :
- Compound Ie: IC50 = 8.0 nM
- Compound IVa: IC50 = 7.2 nM
These findings suggest that structural modifications can enhance the potency of imidazole derivatives as XOR inhibitors.
In Vivo Studies
Animal model studies have indicated that certain imidazole derivatives can significantly reduce uric acid levels and improve kidney function in hyperuricemia models:
- Study Findings :
- Compounds demonstrated significant hypouricemic effects (P < 0.05).
- Improvements in kidney damage markers such as creatinine and urea nitrogen levels were observed.
Q & A
Q. What are the established synthetic routes for 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted anilines and imidazole precursors. For example, analogous compounds like 1H-imidazole-4-carboxylic acid derivatives are synthesized via cyclization of amino precursors under controlled acidic conditions . Optimization includes:
- Temperature control : Maintain 0–5°C during nitrile group introduction to prevent side reactions .
- Inert atmosphere : Use nitrogen/argon to stabilize reactive intermediates .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
Yield improvements (>70%) are achieved by iterative adjustment of molar ratios (e.g., 1:1.2 for imidazole:cyanophenyl precursor) and post-synthesis purification via recrystallization (ethanol/water mixtures) .
Q. How is the structural characterization of this compound typically performed using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is used:
- NMR : ¹H/¹³C NMR confirms the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and cyanophenyl substituents (distinct singlet at ~110 ppm in ¹³C for C≡N) .
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
- X-ray crystallography : Resolves spatial arrangement; analogous imidazole-carboxylic acids show planar imidazole rings with dihedral angles <10° relative to substituents .
Q. What are the common impurities formed during synthesis, and what purification methods are recommended?
- Methodological Answer : Common impurities include:
- Unreacted cyanophenyl precursors : Detected via HPLC (retention time shifts).
- Oxidation byproducts : e.g., carboxylic acid derivatives of incomplete intermediates.
Purification strategies: - Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes polar impurities .
- Recrystallization : Ethanol/water mixtures (70:30) yield >95% purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction path modeling : Use density functional theory (DFT) to simulate intermediates (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
- Transition state analysis : IRC calculations validate proposed mechanisms (e.g., nucleophilic aromatic substitution at the cyanophenyl group) .
- Feedback loops : Experimental kinetic data refine computational parameters (e.g., activation energy adjustments ±5 kcal/mol) .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental results in the compound’s catalytic applications?
- Methodological Answer :
- Data triangulation : Cross-validate DFT results with spectroscopic data (e.g., comparing predicted vs. observed IR peaks for intermediates) .
- Controlled variable testing : Systematically vary reaction parameters (temperature, solvent polarity) to isolate discrepancies .
- Error analysis : Quantify computational approximations (e.g., basis set limitations) using higher-level methods (CCSD(T)) for critical steps .
Q. How do solvent effects and substituent variations influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility, improving coordination with Zn²+/Cu²+ nodes .
- Substituent tuning : Electron-withdrawing groups (e.g., -CN) increase Lewis acidity at the imidazole N-atom, strengthening metal-ligand bonds .
- Single-crystal analysis : Compare bond lengths (e.g., M–N distances <2.1 Å indicate strong coordination) in frameworks derived from analogs .
Q. What advanced techniques are used to analyze the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Degradation onset temperatures (>200°C) indicate thermal stability .
- pH-dependent NMR : Monitor carboxylic acid protonation (pKa ~3–4) and imidazole ring tautomerism shifts .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; HPLC tracks decomposition products .
Methodological Notes
- References : Prioritize peer-reviewed synthesis protocols (e.g., Davis et al. ) over vendor data.
- Data Validation : Cross-check spectral data with Cambridge Structural Database entries for analogous compounds .
- Experimental Replication : Document iterative optimization steps (e.g., reaction time/temperature matrices) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
